molecular formula C23H29FN4O2 B2697747 N1-(4-ethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 898451-64-4

N1-(4-ethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2697747
CAS No.: 898451-64-4
M. Wt: 412.509
InChI Key: NJPJMZQJTUEDBM-UHFFFAOYSA-N
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Description

N1-(4-ethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29FN4O2 and its molecular weight is 412.509. The purity is usually 95%.
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Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O2/c1-3-17-4-10-20(11-5-17)26-23(30)22(29)25-16-21(18-6-8-19(24)9-7-18)28-14-12-27(2)13-15-28/h4-11,21H,3,12-16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPJMZQJTUEDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-ethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, also known by its CAS number 894033-32-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C22H20FN5O2
  • Molecular Weight : 437.5 g/mol
  • Structure : The compound features an oxalamide backbone with substituted phenyl and piperazine groups, which are crucial for its biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:

  • Receptors : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, which may influence neurological pathways.
  • Enzymes : Similar compounds have been shown to act as enzyme inhibitors, affecting pathways relevant to disease mechanisms.

Biological Activity Overview

Research indicates that oxalamides generally exhibit diverse biological activities, including:

  • Anticancer Properties : Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Neuropharmacological Effects : The piperazine group is often associated with psychoactive properties, indicating potential applications in treating psychiatric disorders.

Case Studies and Experimental Data

  • Anticancer Activity :
    • In vitro studies have demonstrated that oxalamide derivatives can induce apoptosis in cancer cell lines. For instance, a related compound was shown to inhibit the growth of breast cancer cells through the modulation of the PI3K/Akt signaling pathway.
  • Neuropharmacological Studies :
    • A study investigating the effects of structurally similar piperazine derivatives found significant anxiolytic effects in animal models. This suggests that this compound may also exhibit similar effects.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundOxalamide backbone, fluorophenyl and piperazine groupsPotential anticancer and neuropharmacological effects
N1-(4-fluorophenyl)-N2-(2-morpholinoethyl)oxalamideMorpholino group instead of piperazineAnticancer activity reported
N1-(4-methoxyphenyl)-N2-(2-thiazolylethyl)oxalamideThiazole ring presentAntimicrobial properties

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxalamide Linkage : This can be achieved through the reaction of an appropriate amine with oxalyl chloride.
  • Substitution Reactions : The introduction of the fluorinated phenyl and piperazine groups is critical for enhancing biological activity.

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